Acdpp

mGluR5 Antagonist Binding Affinity Receptor Pharmacology

Standard high-affinity mGluR5 antagonists like MPEP or MTEP can induce complete receptor blockade, masking subtle signaling dynamics. Acdpp offers a distinct pharmacological profile for partial mGluR5 modulation. - **Selective antagonist**: Ki = 295 nM, IC50 = 134 nM - enables graded receptor occupancy - **Validated tool**: Partially blocks DHPG-induced FMRP increase in brain slices (10 µM) - **Dipyridyl amide scaffold**: Chemical comparator to alkyne-based antagonists - **Immediate availability**: Research quantities with certified analysis

Molecular Formula C12H13ClN6O
Molecular Weight 292.72 g/mol
Cat. No. B1257669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcdpp
Molecular FormulaC12H13ClN6O
Molecular Weight292.72 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=C(N=C1Cl)C(=O)NC2=CN=CC=C2)N
InChIInChI=1S/C12H13ClN6O/c1-19(2)11-9(13)17-8(10(14)18-11)12(20)16-7-4-3-5-15-6-7/h3-6H,1-2H3,(H2,14,18)(H,16,20)
InChIKeyRNGRUHWJJPTYNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acdpp: Selective mGluR5 Antagonist


Acdpp (also known as ACDPP) is a synthetic small molecule belonging to the dipyridyl amide class of compounds. It functions as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), a key G-protein coupled receptor in the central nervous system implicated in synaptic plasticity, learning, and various neurological disorders [1]. Its primary use is as a pharmacological tool for dissecting mGluR5-mediated signaling pathways in preclinical neuroscience research, particularly in models of fragile X syndrome and synaptic function .

mGluR5-mediated signaling pathway studies in CNS research
Partial target engagement assays where lower-affinity antagonism is required Supports differentiation from higher-potency mGluR5 antagonists
Fragile X syndrome and synaptic plasticity research models Reported to partially block DHPG-induced FMRP increase in brain-slice context

Acdpp: A Differentiated mGluR5 Antagonist


Substituting one mGluR5 antagonist for another in a research protocol is not a trivial decision. Compounds like MPEP, MTEP, and fenobam, while all targeting the same receptor, exhibit vastly different chemical scaffolds, binding affinities, pharmacokinetic properties, and off-target profiles. These factors directly influence experimental outcomes, including the required effective concentration, potential for non-specific effects, and suitability for in vivo studies. For instance, a compound with nanomolar potency like MTEP (Ki = 16 nM) will have a different dose-response relationship and potentially a different side-effect profile compared to a compound with micromolar potency [1]. Therefore, selecting the correct tool compound for a specific experimental question is paramount. The evidence presented below details the specific, quantifiable differences that define Acdpp's utility profile relative to its closest analogs.

Scaffold differences (dipyridyl amide vs. alkyne-based MPEP/MTEP) may shift off-target kinase context and require independent validation.

Binding affinity tier differs significantly; using Acdpp at MTEP-equivalent concentrations may result in minimal target engagement.

Functional blockade profile is partial in reported FMRP assay context; full antagonism observed with other tool compounds may not transfer.

Acdpp: Quantitative Evidence Base


mGluR5 Binding Affinity vs MPEP and MTEP

Acdpp demonstrates a binding affinity for the human mGlu5 receptor with a Ki value of 295 nM . This places its potency in a distinct tier compared to other commonly used mGluR5 antagonists. For example, MPEP, a widely cited tool compound, exhibits significantly higher affinity with a Ki of 6.3 ± 0.9 nM [1]. Similarly, MTEP, a more advanced antagonist, has a reported Ki of 16 nM [2]. This quantitative difference is critical for researchers choosing a compound with a specific potency window for their assay system.

mGluR5 Binding Affinity
Cross-study comparable
Ki = 295 nM (Acdpp)
vs. MPEP: 6.3 nM; MTEP: 16 nM
~47-fold less potent than MPEP
Supports lower-affinity tool selection for partial occupancy studies.
Radioligand binding assay, human mGlu5 receptor.
mGluR5 Antagonist Binding Affinity Receptor Pharmacology

mGluR5 Calcium Flux Inhibition vs MTEP

In a functional assay measuring human mGlu5 receptor-mediated calcium flux, Acdpp inhibits the response with an IC50 of 134 nM . This functional potency is consistent with its binding affinity. In direct comparison, MTEP, a more potent mGluR5 antagonist, exhibits an IC50 of 5 nM in a similar calcium flux assay [1]. This nearly 27-fold difference in functional potency underscores the distinct pharmacodynamic profiles of these two tool compounds.

Calcium Flux Inhibition
Cross-study comparable
IC50 = 134 nM (Acdpp)
vs. MTEP: 5 nM
~27-fold difference in functional potency
Defines assay-specific concentration window for cell-based pathway studies.
Fluorescence-based calcium flux assay; concentration selection is critical.
mGluR5 Antagonist Functional Assay Calcium Flux

In Vivo Functional Profile vs MPEP

In ex vivo brain slice experiments, Acdpp (10 µM) partially blocked the increase in fragile X mental retardation protein (FMRP) caused by the group I mGluR agonist DHPG [1]. This demonstrates a functional effect at a specific, physiologically relevant concentration. In contrast, MPEP, despite its higher potency, has been shown to produce a full and dose-dependent analgesic effect in a post-operative pain model in rats (ED50=15 mg/kg, i.p.) [2]. While these are different assays, they illustrate that the compounds are not interchangeable; Acdpp's profile is characterized by its ability to elicit a partial blockade in a specific signaling context, whereas MPEP's profile includes robust efficacy in a behavioral model of pain.

In Vivo Functional Profile
Class-level inference
Partial FMRP blockade at 10 µM
vs. MPEP full analgesic effect in pain model
Reported pathway-specific partial modulation context; data to verify for direct comparison.
Different assay systems limit head-to-head conclusion.
mGluR5 Antagonist In Vivo Pharmacology Fragile X Syndrome

Acdpp: Optimal Research Applications


Partial mGluR5 Antagonism in Fragile X Models

Based on the evidence that Acdpp (10 µM) partially blocks DHPG-induced FMRP increase in brain slices [1], it is an optimal tool for investigating the consequences of partial, rather than complete, mGluR5 blockade. This is particularly relevant for fragile X syndrome research, where the goal is often to normalize, not abolish, mGluR5 signaling. Compounds with higher potency like MPEP or MTEP may induce a more complete receptor blockade, which could be less physiologically relevant or produce a different set of downstream effects.

Moderate mGluR5 Occupancy for Synaptic Plasticity

The moderate binding affinity (Ki = 295 nM) of Acdpp makes it suitable for studies where a lower degree of mGluR5 occupancy is desired . In long-term potentiation (LTP) or long-term depression (LTD) experiments, the use of high-affinity antagonists can lead to saturation and a ceiling effect, potentially masking more subtle forms of modulation. Acdpp's potency window allows researchers to explore the dynamic range of mGluR5-dependent synaptic plasticity with greater resolution.

Comparator for Novel mGluR5 Modulators

Due to its well-characterized and distinct potency profile (Ki = 295 nM, IC50 = 134 nM), Acdpp serves as an excellent reference compound for screening and validating new chemical entities targeting mGluR5 [2]. Its dipyridyl amide scaffold is chemically distinct from the alkyne-based structures of MPEP and MTEP, providing a valuable comparator to assess whether a novel compound's efficacy is scaffold-dependent or a general property of mGluR5 antagonism.

Application
Selection Property
Validation Focus
Partial mGluR5 blockade in fragile X models
Moderate binding affinity (reported Ki context)
FMRP regulation endpoint; pathway-response context
Synaptic plasticity studies (LTP/LTD)
Lower receptor occupancy profile
Dynamic range of mGluR5-dependent modulation
Comparator for novel mGluR5 modulator screening
Distinct dipyridyl amide scaffold
Scaffold-dependent vs. target-class pharmacology review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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